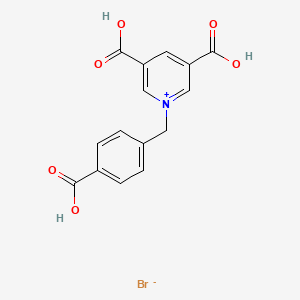

3,5-Dicarboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5-Dicarboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide: is a chemical compound with the molecular formula C15H12BrNO6. It is known for its unique structure, which includes a pyridinium core substituted with carboxybenzyl and carboxy groups. This compound is often used in various scientific research applications due to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dicarboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide typically involves the reaction of pyridine derivatives with carboxybenzyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 3,5-Dicarboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxy groups to alcohols or other reduced forms.

Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium chloride or sodium iodide in polar solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

3,5-Dicarboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide has been investigated for its catalytic properties, particularly in organic synthesis reactions such as cyanosilylation.

Case Study: Cyanosilylation Reaction

A study demonstrated that this compound acts as an effective catalyst for the cyanosilylation of aromatic aldehydes, achieving a high yield of 93% with easy recovery of the catalyst. The presence of the pyridinium unit enhances its catalytic activity, making it a promising candidate for further development in organic synthesis .

Sensor Development

The compound has shown potential in the development of sensors due to its luminescent properties.

Case Study: Luminescent Sensors

Research indicates that coordination polymers derived from similar pyridinium compounds exhibit strong luminescence and can be used for the sensitive detection of heavy metals and nitro compounds in aqueous solutions. These sensors demonstrate high selectivity and sensitivity, making them valuable for environmental monitoring .

Medicinal Chemistry

This compound has been explored for its pharmacological properties.

Case Study: Antimicrobial Activity

In vitro studies have suggested that derivatives of this compound possess antimicrobial properties against various pathogens. The structural features contribute to their ability to disrupt bacterial cell membranes, indicating potential applications in drug development .

Material Science

The compound's unique structure allows it to be incorporated into various materials for enhanced properties.

Case Study: Polymer Composites

Incorporating this compound into polymer matrices has been shown to improve thermal stability and mechanical strength. These composites can be utilized in applications requiring durable materials with specific thermal characteristics .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 3,5-Dicarboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in their function. The pathways involved in these interactions include oxidative stress pathways and inflammatory signaling cascades .

Vergleich Mit ähnlichen Verbindungen

- 4-carboxy-1-(3,5-dicarboxybenzyl)pyridin-1-ium bromide

- 1-苄基-3,5-二甲基-1H-吡唑-4-羧酸

- 1,1’-双(3,5-二羧基苯基)-[4,4’-联吡啶]-1,1’-二氯化铵

- 1-苄基-1H-吡唑-3,5-二羧酸

- 3,5-二(4-羧基苯基)氧化吡啶

- 3,5-二苄氧基-2-羧基吡啶

Uniqueness: 3,5-Dicarboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide is unique due to its specific substitution pattern and the presence of multiple carboxy groups. This structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry .

Biologische Aktivität

3,5-Dicarboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide is a pyridinium compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H12BrNO6 and features multiple carboxylic acid groups that contribute to its solubility and reactivity. The structure is characterized by a pyridine ring with carboxylate substituents, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H12BrNO6 |

| Molecular Weight | 388.16 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties . It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving DNA interaction and cell cycle arrest. For instance, studies demonstrate that compounds with similar structural motifs can intercalate into DNA, leading to significant cytotoxic effects against breast and cervical cancer cells .

The mechanism of action involves the binding of the compound to DNA , which disrupts normal cellular processes. This binding can lead to:

- Groove binding: The compound may intercalate between DNA base pairs, causing unwinding of the DNA helix.

- Electrostatic interactions: These interactions contribute to the stability of the compound-DNA complex, enhancing its cytotoxic potential.

Case Studies

-

Study on Breast Cancer Cells:

- A study found that this compound significantly reduced cell viability in MCF-7 breast cancer cells. The compound induced apoptosis through both intrinsic and extrinsic pathways.

- Results:

- IC50 = 15 µM after 48 hours of treatment.

- Flow cytometry analysis confirmed increased annexin V staining indicative of apoptosis.

-

Inhibition of Enzyme Activity:

- Another investigation focused on the inhibition of soluble epoxide hydrolase (sEH), an enzyme linked to inflammation and cancer progression. The compound demonstrated competitive inhibition with an IC50 value of 25 µM.

- Mechanism: Binding to the active site of sEH prevents substrate conversion, thus reducing inflammatory markers in vitro.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 3-Carboxy-5-methylpyridin-1-ium bromide | 20 | DNA intercalation |

| 1-(4-Carboxyphenyl)-2-pyridone | 30 | Apoptosis induction through mitochondrial pathway |

| 4-Carboxybenzylidene malononitrile | 18 | Inhibition of topoisomerase II |

Eigenschaften

IUPAC Name |

1-[(4-carboxyphenyl)methyl]pyridin-1-ium-3,5-dicarboxylic acid;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO6.BrH/c17-13(18)10-3-1-9(2-4-10)6-16-7-11(14(19)20)5-12(8-16)15(21)22;/h1-5,7-8H,6H2,(H2-,17,18,19,20,21,22);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKIKQKUIYXJXLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C[N+]2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.